

Comparing biological activity of 2-Bromo-4-hydroxynicotinic acid derivatives

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Compound of Interest

Compound Name: **2-Bromo-4-hydroxynicotinic acid**

Cat. No.: **B1519919**

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, a Senior Application Scientist, this guide provides a comparative analysis of the biological activities of **2-Bromo-4-hydroxynicotinic acid** derivatives. Nicotinic acid, a form of vitamin B3, and its derivatives are pivotal scaffolds in medicinal chemistry, known for a wide array of pharmacological applications.[1][2] The introduction of bromo and hydroxyl substituents onto the nicotinic acid core creates a versatile template for developing novel therapeutic agents with potentially enhanced efficacy and selectivity. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and protocols to offer a comprehensive resource for researchers in drug discovery.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Nicotinic acid derivatives have emerged as a promising class of anticancer agents.[1] The strategic placement of a bromine atom and a hydroxyl group on the nicotinic acid ring can significantly influence the molecule's interaction with biological targets, leading to potent cytotoxic effects against cancer cells.

Mechanism of Action: VEGFR-2 Inhibition

A key mechanism through which some nicotinic acid derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation by its ligand VEGF, triggers downstream signaling pathways promoting angiogenesis—the formation of new blood vessels essential for

tumor growth and metastasis.[\[5\]](#)[\[6\]](#)[\[7\]](#) By blocking the ATP-binding site of VEGFR-2, these derivatives can halt the signaling cascade, leading to the suppression of endothelial cell proliferation and migration, and ultimately, the starvation of the tumor.

Comparative Efficacy of Derivatives

While specific data on **2-Bromo-4-hydroxynicotinic acid** derivatives is limited in publicly available literature, we can infer potential activity based on related structures. The presence of a halogen, such as bromine, on a phenyl ring attached to a heterocyclic core has been shown to be essential for anticancer action in some scaffolds.[\[8\]](#) For instance, studies on various nicotinic acid derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Table 1: Anticancer Activity of Representative Nicotinic Acid Derivatives

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
4-(4-bromophenyl)-1,4-DHP	HeLa (Cervical)	2.3	[8]
4-(4-bromophenyl)-1,4-DHP	MCF-7 (Breast)	5.7	[8]
Curcumin Derivative (with Bromo group)	HCT-116 (Colon)	< 2	[9]

| Pyrrolidone Derivative (with Bromo group) | A549 (Lung) | High Activity |[\[10\]](#) |

Note: The table presents data for compounds containing a bromo-substitution to illustrate the potential of this functional group, as direct data for **2-Bromo-4-hydroxynicotinic acid** derivatives was not available in the cited results.

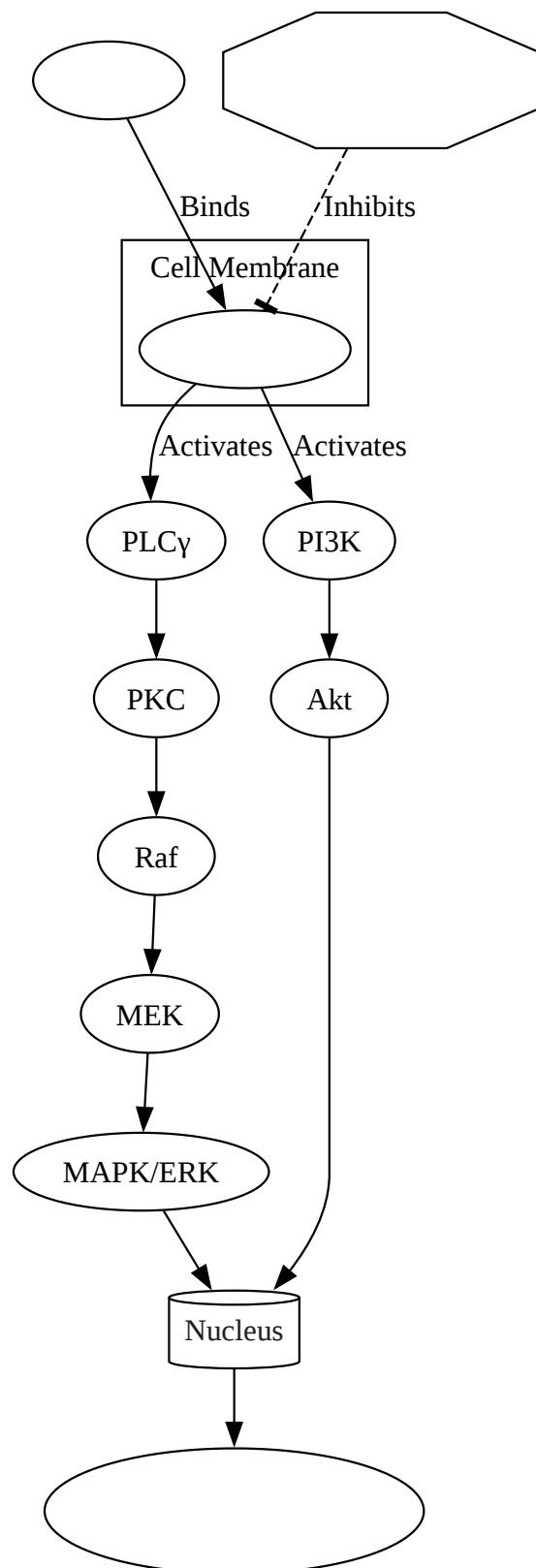
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[11]

Step-by-Step Methodology:

- Cell Seeding: Plate cancer cells (e.g., 5×10^3 to 1×10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test derivatives and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100-200 μ L of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: VEGFR-2 Signaling Pathway



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Antimicrobial Activity: Combating Pathogenic Microbes

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Nicotinic acid and its derivatives have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi.[\[13\]](#)[\[14\]](#) The incorporation of a bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells and interaction with intracellular targets.

Comparative Efficacy of Derivatives

Studies on various substituted nicotinic acid derivatives have revealed promising antimicrobial potential, particularly against Gram-positive bacteria.[\[15\]](#) Acylhydrazone derivatives of nicotinic acid, for example, have shown strong inhibitory effects against strains like *Staphylococcus epidermidis* and methicillin-resistant *Staphylococcus aureus* (MRSA).[\[15\]](#)

Table 2: Antimicrobial Activity of Representative Nicotinic Acid Derivatives

Derivative Type	Microbial Strain	MIC ($\mu\text{g/mL}$)	Reference
Acylhydrazone (with 5-nitrofuran)	<i>Staphylococcus epidermidis</i>	1.95	[15]
Acylhydrazone (with 5-nitrofuran)	<i>Staphylococcus aureus</i> (MRSA)	7.81	[15]
1,3,4-Oxadiazoline (with 5-nitrofuran)	<i>Bacillus subtilis</i>	7.81	[15]
1,3,4-Oxadiazoline (with 5-nitrofuran)	<i>Staphylococcus aureus</i> (MRSA)	15.62	[15]
Nicotinamide Derivative (NC 3)	Gram-negative bacteria	0.016 mM	[14]

| Nicotinamide Derivative (NC 5) | Gram-positive bacteria | 0.03 mM |[\[14\]](#) |

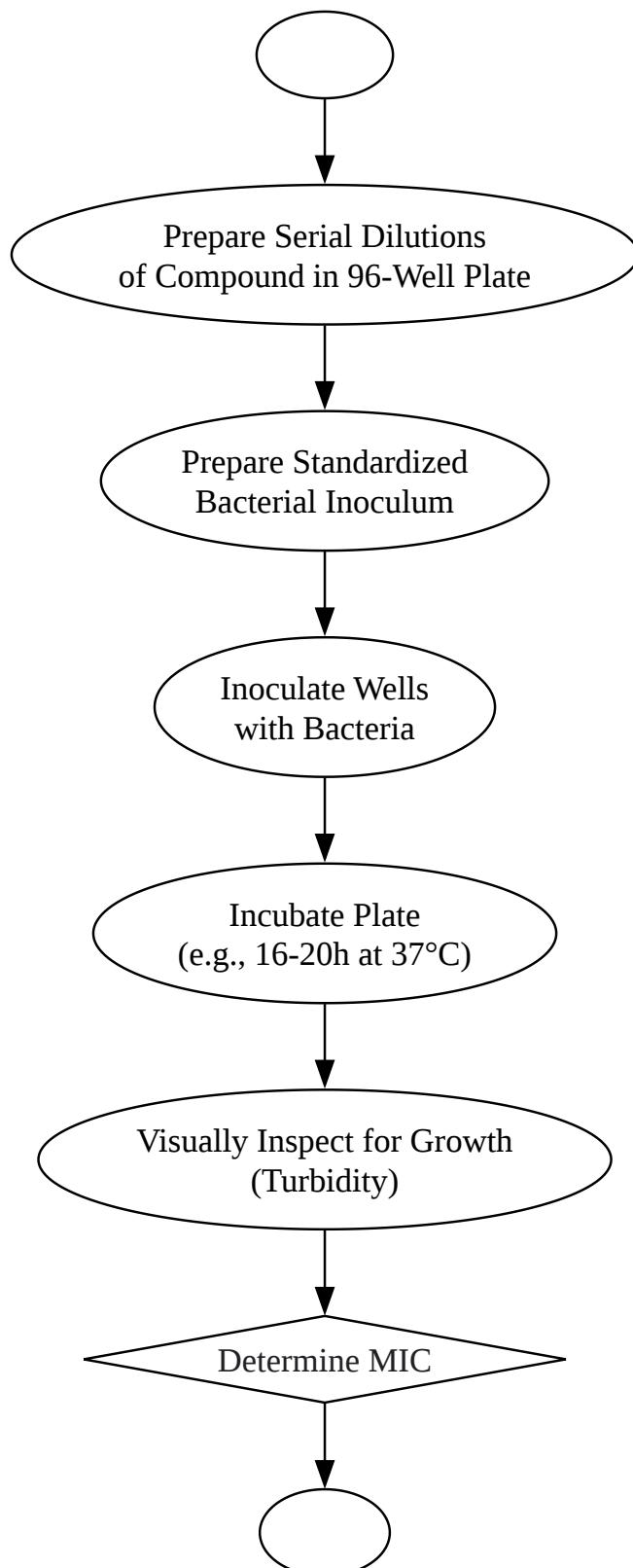
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Step-by-Step Methodology:

- Preparation of Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[\[18\]](#)
- Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) and dilute it to the final required concentration.[\[16\]](#)
- Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[\[19\]](#)
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[\[17\]](#)
- Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. [\[18\]](#)

Visualization: Broth Microdilution Workflow

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Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Nicotinic acid derivatives have shown potential as anti-inflammatory agents, capable of mitigating inflammatory responses through various mechanisms.[13][21]

Mechanism of Action: Cholinergic Anti-inflammatory Pathway

A significant anti-inflammatory mechanism involves the activation of the cholinergic anti-inflammatory pathway (CAP).[22][23][24] This pathway is mediated by the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7nAChR$), which is expressed on immune cells like macrophages.[25] Activation of $\alpha 7nAChR$ by agonists can suppress the production of pro-inflammatory cytokines (e.g., TNF- α) by inhibiting the NF- κ B signaling pathway.[26] Analogs of 6-bromohypaphorine, for example, have been designed as potent agonists for the $\alpha 7nAChR$, demonstrating anti-inflammatory and analgesic effects.[27] Another mechanism involves the inhibition of Reactive Oxygen Species (ROS), which are key signaling molecules in inflammation.[21]

Comparative Efficacy of Derivatives

Derivatives of nicotinic and isonicotinic acid have demonstrated potent anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen.[21] The specific substitutions on the pyridine ring are crucial for this activity.

Table 3: Anti-inflammatory Activity of Representative Nicotinic Acid Derivatives

Derivative	Assay	IC ₅₀	Reference
Isonicotinate 5	ROS Inhibition	1.42 \pm 0.1 μ g/mL	[21]
Isonicotinate 8b	ROS Inhibition	3.7 \pm 1.7 μ g/mL	[21]
Ibuprofen (Standard)	ROS Inhibition	11.2 \pm 1.9 μ g/mL	[21]

| 6-iodohypaphorine analog | $\alpha 7$ nAChR Agonism | EC₅₀ 610 nM |[27] |

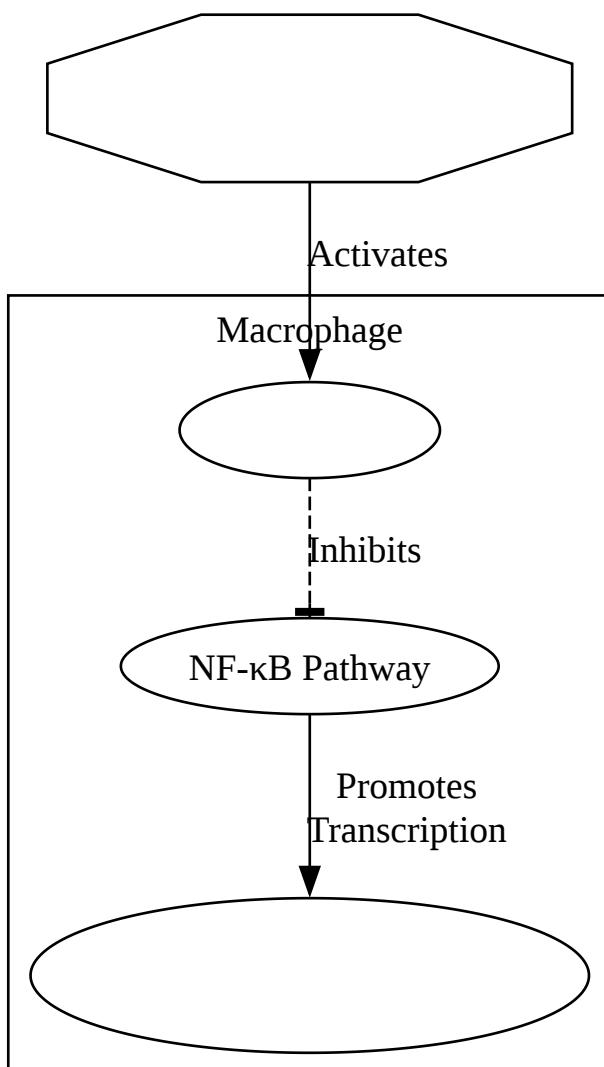
Experimental Protocol: In Vitro Reactive Oxygen Species (ROS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of ROS in cells, often using a fluorogenic probe like DCFH-DA.[28][29][30][31]

Step-by-Step Methodology:

- Cell Culture: Culture appropriate cells (e.g., macrophages or neutrophils) in a 96-well plate.
- Probe Loading: Wash the cells and incubate them with a solution of DCFH-DA (e.g., 10 μ M) for 30-60 minutes in the dark.[29] Cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.
- Compound and Stimulant Addition: Wash the cells to remove excess probe. Add the test compounds at various concentrations, followed by an ROS-inducing agent (e.g., PMA or LPS).
- Incubation: Incubate the plate for a specific duration to allow for ROS production.
- Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30] Measure the fluorescence intensity using a microplate reader (Excitation/Emission \sim 495/529 nm).[28]
- Data Analysis: Quantify the reduction in fluorescence in compound-treated wells compared to the stimulated control to determine the percentage of ROS inhibition and the IC_{50} value.

Visualization: Cholinergic Anti-inflammatory Pathway



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Structure-Activity Relationship (SAR) Insights

The biological activity of **2-Bromo-4-hydroxynicotinic acid** derivatives is dictated by the interplay of their structural features.

- The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the molecule's overall electronic properties and bioavailability.
- The Carboxylic Acid Group (Position 3): This group is often crucial for activity, acting as a key interaction point with biological targets, for example, through hydrogen bonding or salt bridge formation.[\[32\]](#)

- The Bromo Group (Position 2): Halogen atoms like bromine can significantly enhance biological activity.[33] This is attributed to their ability to form halogen bonds, increase lipophilicity (improving membrane permeability), and act as a leaving group in certain reactions or a blocking group to prevent metabolic degradation.
- The Hydroxyl Group (Position 4): The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional anchoring points within a receptor's binding site. Its position can influence the molecule's electronic distribution and overall conformation.

Analysis of related compounds suggests that converting the carboxylic acid to an amide or ester can modulate activity, sometimes leading to more potent vasorelaxant or antioxidant effects.[32][34] The specific nature and position of substituents are therefore critical design elements for tuning the desired biological profile of these derivatives.

Conclusion

The **2-Bromo-4-hydroxynicotinic acid** scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic combination of the pyridine core with bromo and hydroxyl substituents provides a framework for designing potent and selective modulators of various biological pathways. As demonstrated by the analysis of related structures, these derivatives hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis and systematic evaluation of a library of **2-Bromo-4-hydroxynicotinic acid** derivatives to fully elucidate their structure-activity relationships and identify lead candidates for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to undertake such investigations.

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